molecular formula C22H21ClN2O5S2 B2453685 diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-84-1

diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2453685
CAS No.: 864926-84-1
M. Wt: 492.99
InChI Key: KGOSYGPJSCYJTE-UHFFFAOYSA-N
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Description

Diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C22H21ClN2O5S2 and its molecular weight is 492.99. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-3-29-21(27)16-12-9-10-25(22(28)30-4-2)11-15(12)32-20(16)24-19(26)18-17(23)13-7-5-6-8-14(13)31-18/h5-8H,3-4,9-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOSYGPJSCYJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes multiple functional groups, which are essential for its biological activity. Its molecular formula is C19H18ClN2O6SC_{19}H_{18}ClN_{2}O_{6}S, with a molecular weight of approximately 429.87 g/mol.

Property Value
Molecular FormulaC₁₉H₁₈ClN₂O₆S
Molecular Weight429.87 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While the exact procedures are often proprietary, general synthetic routes can include acylation and cyclization reactions that incorporate various reagents and conditions.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]pyridine have been investigated for their ability to induce apoptosis in cancer cells. A study highlighted the synthesis of various thieno[2,3-c]pyridine derivatives that showed promising results as apoptosis-inducing agents in breast cancer models .

Antioxidant Activity

Antioxidant assays have demonstrated that related compounds exhibit substantial free radical scavenging activity. For example, DPPH and FRAP assays have been used to assess the antioxidant capacity of thieno[2,3-c]pyridine derivatives, suggesting potential protective effects against oxidative stress .

Antimicrobial Activity

Compounds with similar thiophene and pyridine structures have shown antimicrobial properties against a range of pathogens. The presence of electron-withdrawing groups like chlorine enhances their interaction with microbial targets, potentially leading to increased efficacy .

Case Studies

  • Breast Cancer Study : A series of thieno[2,3-c]pyridine derivatives were evaluated for their anticancer activity. The study found that certain derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways .
  • Antioxidant Efficacy : A comprehensive evaluation of several synthesized compounds indicated that those containing the thieno[2,3-c]pyridine scaffold exhibited significant antioxidant activity across multiple assays .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes within biological systems. The presence of functional groups allows for binding to various biological targets, potentially modulating pathways involved in cell proliferation and survival.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves multi-step organic reactions. The compound features a unique structure that combines elements from thiophene and pyridine rings, contributing to its biological activity. The synthesis typically employs methods such as cyclization and amide formation to achieve the desired molecular architecture.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiophene derivatives. For instance, compounds derived from thiophene-2-carboxamide have shown significant inhibition of free radicals, which is crucial for preventing oxidative stress-related diseases. A study demonstrated that certain derivatives exhibited up to 62% inhibition compared to ascorbic acid, indicating strong antioxidant potential .

Antibacterial Properties

This compound has also been investigated for its antibacterial activity. In comparative studies against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, certain derivatives displayed higher activity indices than traditional antibiotics like ampicillin. Specifically, some compounds achieved inhibition rates exceeding 80% against Gram-positive strains .

Neuroprotective Effects

Compounds similar to this compound have been explored for their potential neuroprotective effects. Research indicates that these compounds can inhibit β-amyloid peptide release and synthesis, making them candidates for Alzheimer's disease treatment .

Polymer Chemistry

The unique structural properties of this compound allow it to be utilized in polymer chemistry. Its ability to form stable complexes with various monomers enhances the mechanical properties of polymeric materials. This compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Photovoltaic Devices

Research into organic photovoltaics has identified thiophene derivatives as promising materials for solar cells. The incorporation of this compound into photovoltaic devices could enhance light absorption and charge transport properties due to its conjugated system.

Case Study 1: Antioxidant Evaluation

In a recent study evaluating the antioxidant properties of thiophene derivatives, researchers synthesized several compounds and tested their efficacy using the ABTS radical scavenging assay. Among them, this compound exhibited significant radical scavenging activity (62% inhibition), suggesting its potential use in formulations aimed at oxidative stress reduction.

Case Study 2: Antibacterial Screening

A comprehensive antibacterial screening was conducted on various thiophene derivatives against a panel of bacterial strains. This compound demonstrated superior activity against Gram-positive bacteria with an inhibition rate of over 80%, positioning it as a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation and functionalization. For example, analogous derivatives are prepared using one-pot two-step reactions with substituted benzo[b]thiophene carboxamides and dihydrothieno-pyridine precursors. Key steps include nucleophilic substitution and cyclization under reflux conditions. Purification is achieved via flash chromatography using ethyl acetate/petroleum ether gradients (yields ~50–70%) .

Q. How is the structural confirmation of this compound achieved in academic research?

  • Methodological Answer : Structural validation relies on spectroscopic techniques:

  • 1H/13C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) confirm the benzo[b]thiophene and pyridine moieties .
  • HRMS : Experimental molecular weights (e.g., [M+H]+ at 550.0816) are compared with theoretical values (Δ < 2 ppm) to verify purity .
  • IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 2200 cm⁻¹ (C≡N) validate functional groups .

Q. What solvents and reaction conditions are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization steps due to their ability to stabilize intermediates. Reactions are conducted under nitrogen to prevent oxidation, with temperatures ranging from 80°C (for amide coupling) to 120°C (for cyclocondensation) .

Advanced Research Questions

Q. How can researchers address low synthetic yields in analogous derivatives?

  • Methodological Answer : Yield optimization involves:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) on the benzo[b]thiophene ring improve cyclization efficiency (yields increase from 55% to 70%) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance reaction rates in analogous thieno-pyridine syntheses by activating carbonyl groups .
  • Purification Refinement : Gradient elution in flash chromatography reduces co-elution of byproducts .

Q. How are spectral data contradictions resolved during structural analysis?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) are addressed via:

  • Deuterated Solvent Swapping : DMSO-d6 vs. CDCl3 can clarify dynamic effects in hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
  • X-ray Crystallography : Used in related compounds to unambiguously confirm regiochemistry .

Q. What strategies are employed to evaluate its biological activity (e.g., antitubulin effects)?

  • Methodological Answer :

  • In Vitro Tubulin Polymerization Assays : Measure inhibition via changes in light scattering at 350 nm, with IC50 values calculated using paclitaxel as a control .
  • Cell-Based Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) identify EC50 values, with structure-activity relationship (SAR) studies linking 3-chloro substitution to potency .

Q. What mechanistic insights exist for its bioactivity?

  • Methodological Answer : Molecular docking studies predict binding to the colchicine site of β-tubulin. Key interactions include:

  • Hydrogen bonding between the carboxamido group and Thr178.
  • Hydrophobic interactions of the dihydrothieno-pyridine ring with Leu248/Val318 .

Methodological Challenges and Solutions

Q. How are hygroscopic intermediates handled during synthesis?

  • Methodological Answer : Hygroscopic precursors (e.g., dihydrothieno-pyridine esters) are stored under argon and reacted immediately after isolation. Anhydrous conditions are maintained using molecular sieves (3Å) in solvent systems .

Q. What computational tools support SAR studies for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on bioactivity. QSAR models correlate logP values with cytotoxicity data .

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